molecular formula C25H21ClF3N3O3S B2841321 3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 939889-17-5

3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2841321
CAS No.: 939889-17-5
M. Wt: 535.97
InChI Key: DLBWJKDQPRRTSE-UHFFFAOYSA-N
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Description

3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as amino, chlorobenzyl, dimethoxybenzyl, and trifluoromethyl makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various substituents through nucleophilic substitution, Friedel-Crafts alkylation, and amide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce halogens or other nucleophiles into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in enzyme inhibition and receptor binding studies.

Medicine

The compound’s diverse functional groups and potential biological activities make it a candidate for drug development. It may be investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties may contribute to the performance and efficacy of various industrial products.

Mechanism of Action

The mechanism of action of 3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Benzyl Substituted Compounds: Molecules like benzylpenicillin, which have therapeutic applications.

    Trifluoromethyl Compounds: Compounds such as fluoxetine, which exhibit significant pharmacological effects.

Uniqueness

The uniqueness of 3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide lies in its combination of functional groups and structural features. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-N-[(2-chlorophenyl)methyl]-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3O3S/c1-34-18-8-7-13(10-19(18)35-2)9-15-11-16(25(27,28)29)20-21(30)22(36-24(20)32-15)23(33)31-12-14-5-3-4-6-17(14)26/h3-8,10-11H,9,12,30H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWJKDQPRRTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4Cl)N)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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